molecular formula C13H21BrN4O2 B2650544 Tert-butyl 4-(5-bromo-3-methyl-1,2,4-triazol-1-yl)piperidine-1-carboxylate CAS No. 2241127-98-8

Tert-butyl 4-(5-bromo-3-methyl-1,2,4-triazol-1-yl)piperidine-1-carboxylate

Cat. No.: B2650544
CAS No.: 2241127-98-8
M. Wt: 345.241
InChI Key: WADTWUXPQMRIBO-UHFFFAOYSA-N
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Description

Tert-butyl 4-(5-bromo-3-methyl-1H-1,2,4-triazol-1-yl)piperidine-1-carboxylate is an organic compound with the Inchi Code 1S/C13H21BrN4O2/c1-9-15-11(14)18(16-9)10-5-7-17(8-6-10)12(19)20-13(2,3)4/h10H,5-8H2,1-4H3 . It has a molecular weight of 345.24 .


Molecular Structure Analysis

The molecular structure of this compound can be deduced from its IUPAC name and Inchi Code. It contains a piperidine ring, which is a six-membered ring with one nitrogen atom. Attached to this ring is a carboxylate group (CO2) with a tert-butyl group (C(CH3)3). Also attached to the piperidine ring is a 1,2,4-triazole ring, which is a five-membered ring containing three nitrogen atoms and two carbon atoms. This triazole ring is substituted with a bromine atom and a methyl group .

Scientific Research Applications

Chemical Synthesis and Intermediates

Tert-butyl 4-(5-bromo-3-methyl-1,2,4-triazol-1-yl)piperidine-1-carboxylate has been identified as a critical intermediate in the synthesis of small molecule anticancer drugs. Its synthesis process, involving nucleophilic substitution, oxidation, halogenation, and elimination reactions, has been optimized to achieve high yields. This compound is crucial in developing drugs that target the PI3K/AKT/mTOR pathway, a key player in cell growth and survival, and thus, significant in cancer therapeutics. Moreover, its synthesis has been linked to various anticancer molecules, emphasizing its role in pharmaceutical chemistry (Zhang, Ye, Xu, & Xu, 2018).

Structural Analysis and Biological Evaluation

The compound has been characterized using several spectroscopic techniques and X-ray diffraction studies, ensuring its purity and confirming its structure. Although the specific compound was not directly studied, similar tert-butyl piperidine-1-carboxylate derivatives have shown varied biological activities. For instance, a derivative showed poor antibacterial but moderate anthelmintic activity, indicating potential therapeutic uses. These studies highlight the compound's relevance in medicinal chemistry and its potential as a building block for drugs with antibacterial and anthelmintic properties (Sanjeevarayappa, Iyengar, Kumar, & Suchetan, 2015).

Structural Significance in Drug Design

Other research has shown that similar piperidine-carboxylate compounds serve as vital intermediates in the synthesis of biologically active molecules, such as nociceptin antagonists, which are significant in the context of pain management and neurological disorders. This highlights the compound's significance in the design and development of new therapeutic agents, illustrating the compound's utility in drug synthesis and the potential for creating impactful medical treatments (Jona et al., 2009).

Properties

IUPAC Name

tert-butyl 4-(5-bromo-3-methyl-1,2,4-triazol-1-yl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21BrN4O2/c1-9-15-11(14)18(16-9)10-5-7-17(8-6-10)12(19)20-13(2,3)4/h10H,5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WADTWUXPQMRIBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=N1)Br)C2CCN(CC2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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